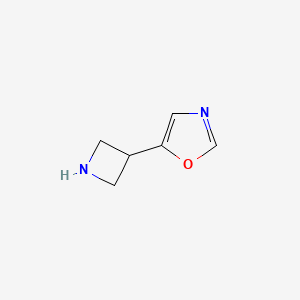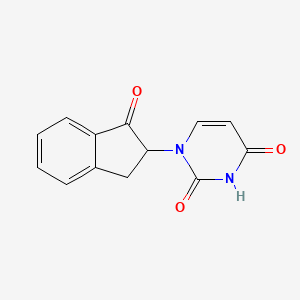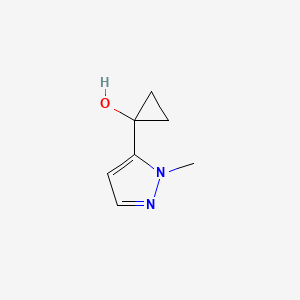
1-(1-methyl-1H-pyrazol-5-yl)cyclopropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Methyl-1H-pyrazol-5-yl)cyclopropan-1-ol is an organic compound featuring a cyclopropane ring attached to a pyrazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-methyl-1H-pyrazol-5-yl)cyclopropan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1H-pyrazole with cyclopropanone in the presence of a base to facilitate the formation of the cyclopropane ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1-Methyl-1H-pyrazol-5-yl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
1-(1-Methyl-1H-pyrazol-5-yl)cyclopropan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(1-methyl-1H-pyrazol-5-yl)cyclopropan-1-ol involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The cyclopropane ring may also contribute to the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
- 1-(1-Methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid
- 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine
- 3-(1-Methyl-1H-pyrazol-5-yl)acrylic acid
Uniqueness: 1-(1-Methyl-1H-pyrazol-5-yl)cyclopropan-1-ol is unique due to its combination of a cyclopropane ring and a pyrazole moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C7H10N2O |
|---|---|
Molekulargewicht |
138.17 g/mol |
IUPAC-Name |
1-(2-methylpyrazol-3-yl)cyclopropan-1-ol |
InChI |
InChI=1S/C7H10N2O/c1-9-6(2-5-8-9)7(10)3-4-7/h2,5,10H,3-4H2,1H3 |
InChI-Schlüssel |
LZERCPPNIWOZOP-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CC=N1)C2(CC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


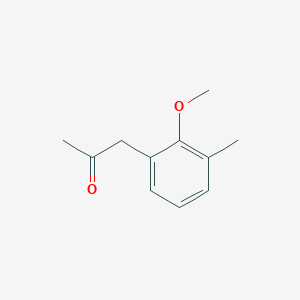
![2-({6-[(Tert-butoxy)carbonyl]-6-azaspiro[2.5]octan-1-yl}amino)acetic acid](/img/structure/B13590136.png)

![1-[(2,3-Dimethylphenyl)methyl]piperazine](/img/structure/B13590139.png)
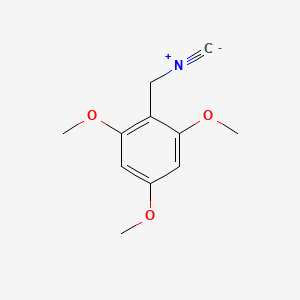

![methyl3-{[2-(pyridin-2-yl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]oxy}benzoate](/img/structure/B13590161.png)


![1-[1-(2,4,6-Trimethylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13590172.png)
![{[2-Fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)aminehydrochloride](/img/structure/B13590174.png)
![[4-(2-Oxopiperidin-1-yl)cyclohexyl]urea](/img/structure/B13590183.png)
